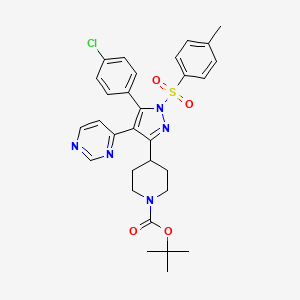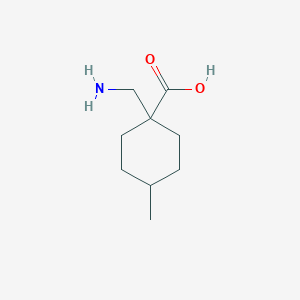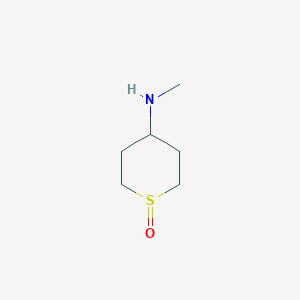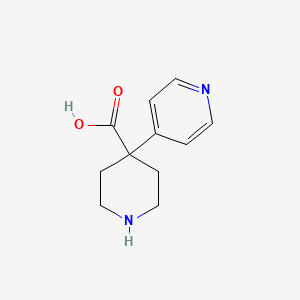
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol: is an organic compound with the molecular formula C12H22O and a molecular weight of 182.31 g/mol . This compound is characterized by a cyclopentane ring substituted with two methyl groups and a 2-methylidenebutyl group, along with a hydroxyl group at the first carbon position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentanone with appropriate alkyl halides in the presence of a strong base, followed by reduction to introduce the hydroxyl group . The reaction conditions typically include:
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like or .
Reduction: The compound can be reduced to form different alcohols or alkanes using or .
Substitution: The hydroxyl group can be substituted with halides using reagents like or .
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of secondary alcohols or alkanes
Substitution: Formation of alkyl halides
Aplicaciones Científicas De Investigación
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethylcyclopentan-1-ol
- 2-Methylidenebutylcyclopentan-1-ol
- 1,2-Dimethyl-2-butylcyclopentan-1-ol
Uniqueness
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol is unique due to the presence of both the 2-methylidenebutyl group and the hydroxyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
1,2-dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H22O/c1-5-10(2)9-11(3)7-6-8-12(11,4)13/h13H,2,5-9H2,1,3-4H3 |
Clave InChI |
UBJWPGKHPUQJQD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)CC1(CCCC1(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307000.png)

![4-(2,2-Dimethylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13307015.png)


![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13307028.png)





![3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13307057.png)

